molecular formula C14H9BrFN3O2S B2436831 N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-08-2

N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2436831
CAS RN: 896340-08-2
M. Wt: 382.21
InChI Key: AQPFADSYUZQHSZ-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups, including an amide, a thiazole, and a pyrimidine . These types of compounds are often found in pharmaceuticals and could have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiazole ring. The bromine and fluorine atoms on the phenyl group would add to the complexity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the halogens (bromine and fluorine) and the amide group could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Properties

The thiazolo[3,2-a]pyrimidine derivatives, including compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized and evaluated for various biological activities. These compounds have demonstrated significant anti-inflammatory and antinociceptive activities. Notably, the introduction of electron-withdrawing groups on the aryl ring, such as fluorine, has been shown to enhance these pharmacological effects. The studies reveal that these derivatives possess lower ulcerogenic activity and higher safety profiles, as indicated by their ALD50 values, compared to other therapeutic agents (Alam, Khan, Siddiqui, & Ahsan, 2010).

Anticancer and Anti-inflammatory Applications

Further research into thiazolo[3,2-a]pyrimidine and related compounds has uncovered their potential as anticancer and anti-inflammatory agents. Novel syntheses of these compounds have led to the discovery of derivatives with promising activities against specific cancer cell lines and inflammatory conditions. The exploration of these compounds includes the study of their mechanism of action, which is often related to the inhibition of key enzymes or signaling pathways involved in disease progression. These findings suggest a broad therapeutic potential for thiazolo[3,2-a]pyrimidine derivatives in treating various diseases beyond their initial pharmacological evaluations (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antimicrobial Activities

The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has also been a subject of scientific investigation. Synthesis of novel compounds in this class has led to the identification of agents with significant activity against a range of microbial pathogens. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi. The structural modifications of the thiazolo[3,2-a]pyrimidine core have played a crucial role in enhancing these activities, highlighting the importance of chemical diversity in the development of new therapeutics (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the specific functional groups present. For example, compounds containing bromine can sometimes be hazardous due to the potential for bromine to be released .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine, particularly given the presence of the pyrimidine and thiazole rings, which are common in many pharmaceuticals .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFADSYUZQHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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